N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
“N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrazines . These are characterized by a 1,2,3-triazole ring fused to a pyrazine ring . The compound’s structure can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Synthesis Analysis
The synthesis of triazolopyrazines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis
The molecular structure of “N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Triazole compounds, including “N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Pharmaceutical Chemistry
Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Applications
Triazole derivatives have been introduced as an antimicrobial agent. Various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .
Anti-inflammatory and Antioxidant Applications
1,2,4-triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Antidepressant Applications
Triazoles and their derivatives have significant biological properties including antidepressant activities .
Agrochemical Applications
1,2,4-triazoles are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Materials Science
Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
properties
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-7-6-16-9(11(18)13-7)8(14-15-16)10(17)12-4-3-5-19-2/h6H,3-5H2,1-2H3,(H,12,17)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOXYSLPQROCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCCOC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
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